molecular formula C10H8BrF3O2 B3200578 Ethyl 3-bromo-5-(trifluoromethyl)benzoate CAS No. 1018473-24-9

Ethyl 3-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B3200578
CAS No.: 1018473-24-9
M. Wt: 297.07
InChI Key: PWFLIKVCIABLJY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and trifluoromethyl groups, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form carboxylic acids or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-bromo-5-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 3-bromo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 3-bromo-5-(trifluoromethyl)benzoate is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and polymers where specific functional groups are required.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The bromine and trifluoromethyl groups enhance the compound’s electrophilicity, making it a potent substrate for nucleophilic attack. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites and inhibit enzymatic activity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 3-bromo-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-5-fluorobenzoate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.

    Ethyl 3-bromo-4-(trifluoromethyl)benzoate: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.

    Ethyl 3-chloro-5-(trifluoromethyl)benzoate: Substitution of bromine with chlorine alters the compound’s electrophilicity and reactivity in nucleophilic substitution reactions.

This compound stands out due to the combined presence of bromine and trifluoromethyl groups, which confer unique chemical properties and make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-bromo-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFLIKVCIABLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273241
Record name Ethyl 3-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018473-24-9
Record name Ethyl 3-bromo-5-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018473-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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